1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid
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Overview
Description
1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H14BF3N2O2 and a molecular weight of 250.03 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with an isopentyl group and a trifluoromethyl group, along with a boronic acid functional group. It is used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the Isopentyl and Trifluoromethyl Groups: The isopentyl and trifluoromethyl groups are introduced through subsequent substitution reactions.
Boronic Acid Functionalization:
Chemical Reactions Analysis
1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The isopentyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules due to its ability to form stable carbon-boron bonds.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a carbon-carbon bond . The trifluoromethyl and isopentyl groups provide additional stability and reactivity to the compound.
Comparison with Similar Compounds
1-Isopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the trifluoromethyl and isopentyl groups, making it less reactive in certain chemical reactions.
4-Fluorophenylboronic Acid: This compound contains a fluorine atom instead of a trifluoromethyl group, which affects its reactivity and stability in chemical reactions.
Properties
IUPAC Name |
[1-(3-methylbutyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF3N2O2/c1-6(2)3-4-15-5-7(10(16)17)8(14-15)9(11,12)13/h5-6,16-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBCVWJSXDYDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)CCC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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